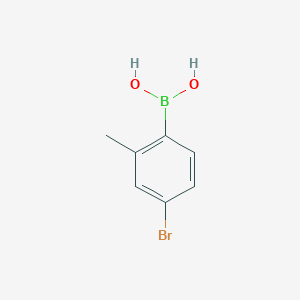

4-溴-2-甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

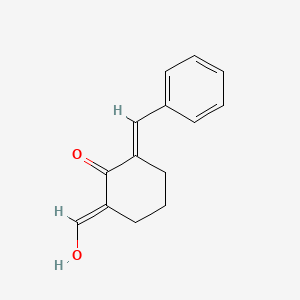

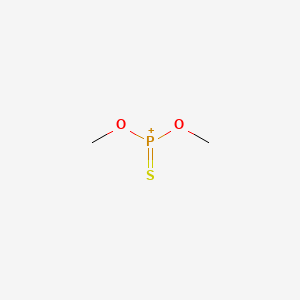

4-Bromo-2-methylphenylboronic acid is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki coupling reactions. These compounds are characterized by their boron center, which can form reversible covalent bonds with hydroxyl groups, making them versatile intermediates in the formation of carbon-carbon bonds.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogenated intermediates, as seen in the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, which was synthesized from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction, protection, and substitution by the borono group . Similarly, 4'-Bromobiphenyl-4-carboxylic acid was synthesized from 4-bromodiphenyl using acetylation and haloform reaction . These methods highlight the importance of halogenated compounds in the synthesis of boronic acids and their derivatives.

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by their substituents. For instance, ortho-substituted phenylboronic acids, such as ortho-bromophenylboronic acid, form dimers in the solid state, and the interconnection of these dimers can vary depending on the nature of the substituents . The presence of halogen atoms can also influence the molecular interactions and crystal packing, as seen in the case of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, where the bromo-substituent occupies an equatorial position with respect to the ring .

Chemical Reactions Analysis

Boronic acids are known for their role in various chemical reactions. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, where the ortho-substituent plays a crucial role in the reaction's efficiency . Additionally, 2-bromophenylboronic acids have been involved in Rh(I)-catalyzed carbonylative cyclization reactions with alkynes to produce indenones, showcasing the reactivity of the C-Br bond adjacent to the boronic acid group .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly affected by their substituents. For example, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine and N-heterocyclic carbenes or acetylacetonate exhibit luminescent properties, which can be tuned by the nature of the substituents . The halodeboronation of aryl boronic acids to form aryl bromides and chlorides further demonstrates the susceptibility of boronic acids to nucleophilic attack and their potential for transformation into various functional groups .

科学研究应用

有机化合物的合成

4-溴-2-甲基苯硼酸是合成复杂有机分子中的关键中间体。例如,它在Suzuki-Miyaura交叉偶联反应中被使用,这是有机合成中形成碳-碳键的重要方法。这种反应可以创造多样的联苯和杂环化合物,在制药工业中用于药物开发,在材料科学中用于创造新材料。一个涉及4-溴-2-甲基苯硼酸的实用合成路线可以有效地生产有价值的有机化合物,突显了它在合成有机化学中的重要性(Qiu et al., 2009)。

材料科学应用

在材料科学中,4-溴-2-甲基苯硼酸被用于合成具有潜在应用于电子和光伏领域的新型材料。它参与交叉偶联反应的能力使其成为开发有机半导体、聚合物和其他功能材料的多功能构建模块。这些材料因其独特的电子性能而受到研究,包括电荷传输、发光能力,以及作为有机发光二极管(OLED)和太阳能电池中的组件。例如,该化合物在合成含色团聚合物方面的作用突显了其在创造具有定制发光性能的材料中的价值,有助于推动显示技术和节能照明的进步(Neilson et al., 2007)。

药物合成

尽管明确避免讨论药物的使用、剂量和副作用,但重要的是要注意,4-溴-2-甲基苯硼酸在合成具有潜在药理活性的化合物中发挥作用。通过Suzuki交叉偶联反应,它有助于生产各种衍生物,这些衍生物是药理学研究的对象,旨在探索它们的潜在治疗效果。例如,合成的化合物可以用于评估生物膜抑制、溶血和抗血栓性能等活性,为进一步的药物发现和开发工作提供基础(Ikram et al., 2015)。

安全和危害

属性

IUPAC Name |

(4-bromo-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUDVVISBTSHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431184 |

Source

|

| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylphenylboronic acid | |

CAS RN |

221006-71-9 |

Source

|

| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)